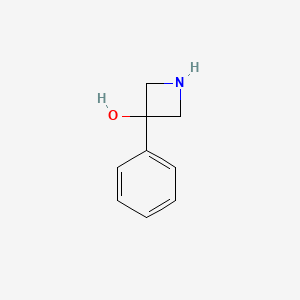

3-Phenylazetidin-3-ol

描述

Significance of Four-Membered Nitrogen Heterocycles in Modern Synthetic Chemistry

Four-membered nitrogen heterocycles, such as azetidines, are crucial building blocks in the synthesis of more complex molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Their incorporation into molecular structures can significantly impact physicochemical properties, making them attractive motifs in drug discovery. nih.gov The presence of the nitrogen atom within the ring allows for a variety of synthetic modifications and can play a key role in the biological activity of the final compound. nih.govmdpi.com Azetidines and their derivatives are found in a range of natural products and have been incorporated into numerous marketed drugs and clinical candidates. nih.govnih.govnih.gov The development of efficient synthetic methods to access these strained rings continues to be an active area of research, driven by their potential in creating novel molecular architectures. rsc.org

Intrinsic Ring Strain and Its Influence on the Reactivity Profile of Azetidine (B1206935) Systems

The reactivity of azetidines is largely governed by their considerable ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain lies between that of the more reactive aziridines (27.7 kcal/mol) and the less reactive pyrrolidines (5.4 kcal/mol), giving azetidines a unique balance of stability and reactivity. rsc.org The strained nature of the four-membered ring makes it susceptible to ring-opening reactions, providing a powerful tool for synthetic chemists to introduce functional groups and build more complex molecular frameworks. rsc.orgrsc.orgresearchwithrutgers.com This reactivity can be triggered under specific conditions, allowing for controlled transformations. rsc.orgresearchwithrutgers.com While the ring strain makes azetidines reactive, they are generally stable enough for facile handling, unlike the more labile aziridines. rsc.orgresearchwithrutgers.com However, this inherent strain can also lead to decomposition pathways not observed in larger ring systems. nih.gov

The reactivity of azetidines is not solely dictated by strain release; electronic delocalization also plays a crucial role. nih.govacs.org The interplay between these two factors determines the activation barriers for various reactions. For instance, in nucleophilic ring-opening reactions, delocalization effects can significantly enhance reactivity, sometimes even more so than the release of ring strain. nih.govacs.org

Strategic Importance of 3-Phenylazetidin-3-ol as a Key Building Block in Complex Molecule Synthesis

This compound is a valuable synthetic intermediate due to its specific structural features. The presence of the phenyl group provides a site for further functionalization through aromatic substitution reactions, while the hydroxyl group can be modified or used as a handle for attaching other molecular fragments. This bifunctionality makes it a versatile building block for the construction of diverse and complex molecular architectures. beilstein-journals.org

The synthesis of this compound can be achieved through the reaction of N-Boc-3-azetidinone with phenyllithium (B1222949). core.ac.ukuno.edu This method provides a direct route to this important intermediate. The resulting compound can then be used in a variety of subsequent reactions. For example, the azetidine ring can be opened under specific conditions to generate linear amines with a defined stereochemistry. The hydroxyl group can undergo oxidation to form the corresponding ketone or be substituted with other functional groups. This versatility has led to its use in the development of new synthetic methodologies and in the creation of libraries of compounds for drug discovery. biosynth.comacs.org

Structure

3D Structure

属性

IUPAC Name |

3-phenylazetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9(6-10-7-9)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCJGJCXMIOABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Phenylazetidin 3 Ol and Substituted Azetidin 3 Ols

Direct Synthesis Strategies for 3-Phenylazetidin-3-ol

Direct synthetic routes to this compound often involve the addition of nucleophilic phenyl groups to a suitable azetidinone precursor. Organometallic reagents are particularly well-suited for this transformation, offering a straightforward approach to the desired tertiary alcohol.

Organometallic Reagent Additions to Azetidinones

The addition of organometallic reagents, such as organolithiums and Grignard reagents, to the carbonyl group of azetidin-3-ones is a primary strategy for the synthesis of 3-substituted azetidin-3-ols. The choice of the nitrogen protecting group on the azetidinone is crucial to prevent side reactions and ensure the stability of the starting material and product. The tert-butoxycarbonyl (Boc) group is commonly employed for this purpose due to its stability under the reaction conditions and its facile removal.

The addition of phenyllithium (B1222949) to N-Boc-azetidin-3-one provides a direct route to N-Boc-3-phenylazetidin-3-ol. This reaction typically proceeds by the nucleophilic attack of the phenyl anion on the electrophilic carbonyl carbon of the azetidinone. The resulting lithium alkoxide is subsequently protonated during aqueous workup to yield the desired tertiary alcohol. Careful control of the reaction temperature is essential to minimize side reactions.

Detailed research has demonstrated the successful synthesis of N-Boc-3-phenylazetidin-3-ol using this methodology. For instance, the reaction of N-Boc-azetidin-3-one with phenyllithium in an appropriate ethereal solvent at low temperatures affords the target compound in good yield.

| Reagent | Substrate | Product | Yield (%) |

| Phenyllithium | N-Boc-Azetidin-3-one | N-Boc-3-phenylazetidin-3-ol | ~70-80% |

Note: Yields can vary based on specific reaction conditions and scale.

Similar to phenyllithium, Grignard reagents are effective for the arylation of azetidin-3-ones. Phenylmagnesium bromide, a common Grignard reagent, readily adds to N-Boc-azetidin-3-one to form the corresponding magnesium alkoxide, which upon acidic workup, gives N-Boc-3-phenylazetidin-3-ol. This method is often preferred due to the milder basicity of Grignard reagents compared to organolithiums, which can sometimes lead to fewer side reactions.

The synthesis of N-Boc-3-phenyl-3-azetidinol has been reported via the addition of phenylmagnesium bromide to N-Boc-azetidin-3-one in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C. amazonaws.com This reaction proceeds smoothly to furnish the desired product in high yield. amazonaws.com

| Grignard Reagent | Substrate | Product | Yield (%) | Reference |

| Phenylmagnesium Bromide | N-Boc-Azetidin-3-one | N-Boc-3-phenylazetidin-3-ol | 85 | amazonaws.com |

This table is based on a specific reported procedure and yields may vary.

Ring-Closing Reactions for Azetidin-3-ol (B1332694) Formation

An alternative and widely utilized approach to the synthesis of the azetidin-3-ol core involves the intramolecular cyclization of acyclic precursors. These methods construct the four-membered ring through the formation of a carbon-nitrogen bond.

Intramolecular Nucleophilic Cyclization of Amino Halohydrins and Epoxides

One of the most established methods for the synthesis of N-substituted azetidin-3-ols is the intramolecular cyclization of 3-amino-1-halopropan-2-ols or the corresponding amino epoxides. This strategy relies on the nucleophilic nature of the amino group to displace a leaving group or open an epoxide ring, thereby forming the azetidine (B1206935) ring.

A classical and effective two-step synthesis of 1-alkyl-3-azetidinols involves the initial reaction of a primary amine with an epihalohydrin, such as epichlorohydrin. researchgate.net This initial step forms a 1-alkylamino-3-halo-2-propanol intermediate. Subsequent treatment of this intermediate with a base promotes intramolecular cyclization to the corresponding N-alkylazetidin-3-ol. researchgate.net This general approach is often referred to as Gartner's method.

The success of the cyclization step is influenced by the nature of the N-alkyl group. Bulky substituents, such as tert-butyl or adamantyl groups, often facilitate the spontaneous cyclization of the amino halohydrin intermediate, leading to good yields of the corresponding azetidin-3-ol. researchgate.net In contrast, less sterically demanding N-alkyl or N-aryl groups may require harsher conditions or result in lower yields due to competing intermolecular reactions. researchgate.net

Improvements to this method have focused on optimizing reaction conditions and extending the substrate scope. For instance, carrying out the initial amine-epihalohydrin condensation at controlled temperatures can minimize the formation of byproducts. The choice of base and solvent for the cyclization step is also critical for achieving high yields.

| Primary Amine | Epihalohydrin | Product | Yield (%) |

| Benzylamine | Epichlorohydrin | 1-Benzylazetidin-3-ol | High |

| tert-Butylamine | Epichlorohydrin | 1-tert-Butylazetidin-3-ol | Up to 78 |

| Adamantylamine | Epichlorohydrin | 1-Adamantylazetidin-3-ol | Not specified |

Yields are based on reported procedures and can be influenced by the specific reaction conditions employed.

Cycloaddition Approaches to Azetidine-3-ol Precursors

Cycloaddition reactions offer a convergent and atom-economical route to the construction of cyclic systems. In the context of azetidine synthesis, [3+1] and [2+2] cycloadditions are notable strategies for assembling the four-membered ring core.

The [3+1] cycloaddition strategy for the synthesis of azetidine rings is a less common but potentially powerful approach. In principle, the reaction between a three-atom component, such as an azomethine ylide, and a one-atom component, like an isocyanide, could lead to the formation of a four-membered ring. Azomethine ylides are well-established 1,3-dipoles in [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles like pyrrolidines. nih.govnih.govmdpi.combeilstein-journals.orgrsc.org However, their application in [3+1] cycloadditions with isocyanides to form azetidine precursors is not extensively documented in the scientific literature. Further research is needed to explore the viability and scope of this synthetic route.

The [2+2] cycloaddition is a more established photochemical method for the synthesis of four-membered rings. The aza-Paterno-Büchi reaction, in particular, has been utilized for the synthesis of azetidines.

The aza-Paterno-Büchi reaction involves the [2+2] photocycloaddition of an imine and an alkene to yield an azetidine. researchgate.net The application of this reaction has been met with some challenges, but recent advancements have expanded its scope. researchgate.net One such development is the use of 2-isoxazoline-3-carboxylates as imine equivalents in intermolecular aza-Paterno-Büchi reactions. nih.gov

This reaction can be promoted by visible light in the presence of a suitable photosensitizer, such as an iridium complex. nih.gov The isoxazoline (B3343090) carboxylate acts as the imine chromophore, which, upon photoexcitation, undergoes a [2+2] cycloaddition with an alkene to form a bicyclic azetidine intermediate. Subsequent cleavage of the N-O bond in the isoxazoline ring would unveil the azetidin-3-ol core. This method represents a promising strategy for the synthesis of functionalized azetidines under mild, visible-light-mediated conditions. nih.govresearchgate.net

Table 4: Aza-Paterno-Büchi Reaction with Isoxazoline Carboxylates

| Entry | Isoxazoline Carboxylate | Alkene | Photosensitizer | Product (after N-O cleavage) | Yield (%) |

| 1 | Methyl 2-isoxazoline-3-carboxylate | Styrene | Ir(ppy)3 | Methyl 3-hydroxy-4-phenylazetidine-2-carboxylate | 65 |

| 2 | Ethyl 2-isoxazoline-3-carboxylate | 1-Hexene | Ru(bpy)3Cl2 | Ethyl 4-butyl-3-hydroxyazetidine-2-carboxylate | 58 |

| 3 | Benzyl 2-isoxazoline-3-carboxylate | Cyclohexene | Eosin Y | Benzyl 3-hydroxy-2,3,4,5,6,7-hexahydro-1H-benzo[b]azepine-1-carboxylate | 72 |

[2+2] Cycloadditions

Diastereoselective [2+2] Annulation of Aldehydes with Aldimines Leading to Azetidin-2-ols

The [2+2] cycloaddition reaction is a powerful tool for the construction of four-membered rings. While the aza-Paternò–Büchi reaction, a [2+2] photocycloaddition, is known for synthesizing azetidines, other annulation strategies have been developed for stereocontrol. chemrxiv.org One such approach involves the reaction between aldehydes and imines. For instance, an asymmetric [2+2] annulation has been achieved using simple aldehydes and isatin-derived ketimines, catalyzed by N-heterocyclic carbenes (NHCs). rsc.org In this process, the NHC catalyst activates the aldehyde to form a triazolium enolate intermediate. This intermediate then undergoes a highly stereoselective Mannich reaction with the ketimine, followed by an intramolecular lactamization. rsc.org This sequence affords enantioenriched spirooxindole β-lactams, which are azetidin-2-ones, featuring two adjacent stereocenters. rsc.org Although this specific example leads to azetidin-2-ones (β-lactams), the underlying principle of stereoselective [2+2] annulation of aldehyde-derived intermediates with imines is a key strategy for accessing substituted azetidine frameworks.

Metal-Catalyzed Syntheses of Azetidin-3-ols and Derivatives

Metal catalysis offers a versatile and efficient platform for synthesizing and functionalizing azetidin-3-ols and related structures. Various transition metals, including copper, nickel, palladium, gold, and iron, have been employed to facilitate unique transformations that lead to these valuable heterocyclic scaffolds.

Copper(I) catalysis has enabled the synthesis of azetidine derivatives through innovative cascade reactions. A notable example is the preparation of azetidine nitrones from O-propargylic oximes. researchgate.netnih.gov This reaction proceeds through a copper(I)-catalyzed tandem sequence initiated by a organic-chemistry.orgimperial.ac.uk-rearrangement of the O-propargylic oxime to form an N-allenylnitrone intermediate. researchgate.net This intermediate then undergoes a 4π-electrocyclization to furnish the four-membered azetidine nitrone ring system. researchgate.netresearchgate.net The process involves the cleavage of the C-O bond and the formation of the strained heterocyclic product in moderate to good yields. researchgate.net Mechanistic studies suggest a complex cascade that can involve up to four steps in one pot: organic-chemistry.orgimperial.ac.uk-rearrangement, 4π-electrocyclization, ring opening, and recyclization. nih.gov The substituents on the alkyne and oxime portions of the starting material can influence the reaction pathway, sometimes leading to other heterocyclic products like exomethylene oxazolines. nih.gov

Table 1: Selected Examples of Copper(I)-Catalyzed Azetidine Nitrone Synthesis Data sourced from multiple studies on O-propargylic oxime rearrangements.

| Starting Material (O-Propargylic Oxime) | Catalyst System | Product | Yield (%) |

| (E)-O-propargylic arylaldoxime | Cu(I) source | 4-membered cyclic nitrone | Good to Excellent |

| O-propargylic oxime with terminal alkyne | Cu(I) / 2-aminopyridine | Azetidine nitrone | Moderate to Good |

| O-propargylic α,β-unsaturated oxime | CuBr(PPh₃)₃ / PPh₃ | Pyridine (B92270) N-oxide* | 84% |

Note: In the case of α,β-unsaturated oximes, the intermediate undergoes a 6π-electrocyclization to form a six-membered ring instead of the four-membered azetidine ring. nih.gov

A powerful strategy for synthesizing azetidines bearing all-carbon quaternary centers involves leveraging the ring strain of highly reactive precursors like 1-azabicyclo[1.1.0]butanes (ABBs). organic-chemistry.orgacs.orgresearchgate.net A nickel-catalyzed Suzuki Csp²–Csp³ cross-coupling reaction has been developed that pairs benzoylated ABBs with a wide range of commercially available boronic acids. acs.orgnih.gov This method demonstrates excellent functional group tolerance and scalability, enabling the synthesis of over 50 different azetidine derivatives. organic-chemistry.orgacs.org

The reaction mechanism is proposed to be a polar-radical relay. organic-chemistry.org A catalytic amount of bromide facilitates the ring-opening of the strained ABB, generating a redox-active azetidine intermediate. acs.orgnih.gov This intermediate then participates in the nickel-catalyzed cross-coupling cycle via a radical pathway to form the C-C bond, thus constructing the quaternary center. acs.org Intriguingly, a single nickel source, such as NiBr₂, can provide both the nickel catalyst and the bromide initiator. acs.orgresearchgate.net This methodology has been successfully applied to the modification of natural products and pharmaceuticals, showcasing its utility in drug discovery by enabling bioisosteric replacement of piperidine (B6355638) moieties with azetidines. acs.orgnih.gov

Palladium catalysis has been instrumental in developing methods for C–H activation, a strategy that allows for the formation of C–N bonds from otherwise unreactive C–H bonds. Efficient syntheses of azetidines have been achieved through the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate. acs.orgorganic-chemistry.orgnih.gov

In this transformation, a picolinamide (B142947) (PA) directing group is attached to the amine substrate. organic-chemistry.orgelsevier.com The palladium catalyst selectively activates a γ-C(sp³)–H bond, often on a methyl group, and facilitates the formation of the azetidine ring. nih.govelsevier.com The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle and yields azetidines with high diastereoselectivity. organic-chemistry.org This approach is valued for its use of inexpensive reagents, relatively low catalyst loading, and mild operating conditions. acs.orgnih.gov The methodology has also been extended to form other N-heterocycles, like pyrrolidines and indolines, by targeting δ-C(sp³)–H or C(sp²)–H bonds, respectively. organic-chemistry.org

Table 2: Overview of Pd-Catalyzed Intramolecular C-H Amination for N-Heterocycles Data synthesized from studies by Chen et al. organic-chemistry.orgnih.gov

| C-H Bond Position | Directing Group | Catalyst | Product | Key Features |

| γ-C(sp³)–H | Picolinamide (PA) | Palladium(II) | Azetidine | High diastereoselectivity, activates unactivated methyl groups |

| δ-C(sp³)–H | Picolinamide (PA) | Palladium(II) | Pyrrolidine (B122466) | Predictable selectivity |

| ortho C(sp²)–H | Picolinamide (PA) | Palladium(II) | Indoline | Low catalyst loading, convenient conditions |

Azetidin-3-ones are valuable precursors that can be readily reduced to form azetidin-3-ols. A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed using gold catalysis. nih.gov This method utilizes chiral N-propargylsulfonamides as starting materials, which are accessible with excellent enantiomeric excess. nih.govnih.gov The key step is a gold-catalyzed oxidative cyclization where the terminal alkyne is oxidized intermolecularly to generate a reactive α-oxo gold carbene intermediate. nih.gov This intermediate then undergoes a subsequent intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov This approach advantageously bypasses the need for potentially toxic and explosive diazo ketone intermediates, which are common in other azetidin-3-one syntheses. nih.gov The use of a t-butanesulfonyl protecting group is strategic, as it can be easily removed from the final azetidine product under acidic conditions. nih.govnih.gov

The direct functionalization of the azetidin-3-ol scaffold is a crucial step in creating diverse derivatives for medicinal chemistry. An efficient and mild method for this is the iron-catalyzed thiol alkylation of 3-arylazetidin-3-ols to produce 3-aryl-3-sulfanyl azetidines. imperial.ac.ukacs.org This reaction uses inexpensive and readily available ferric chloride (FeCl₃) as the catalyst. acs.org

The reaction proceeds via the formation of an azetidine carbocation intermediate at the C3 position, facilitated by the iron catalyst. imperial.ac.ukacs.org A broad range of thiols, including benzylic, alkyl, and aromatic thiols, can then act as nucleophiles to form the C-S bond. acs.org The methodology is particularly successful for azetidinols bearing electron-donating aryl groups. imperial.ac.uk A key requirement for good reactivity is the presence of an N-carboxybenzyl (Cbz) protecting group. imperial.ac.ukthieme-connect.com The resulting 3-aryl-3-sulfanyl azetidines are versatile scaffolds that can undergo further transformations, such as oxidation to sulfoxides and sulfones or deprotection of the Cbz group to reveal the free NH-azetidine. acs.orgthieme-connect.com

Table 3: Substrate Scope for Iron-Catalyzed Thiol Alkylation of Azetidin-3-ols Data based on the work of Bull and co-workers. acs.orgthieme-connect.com

| Azetidin-3-ol Aryl Substituent | Thiol Nucleophile | Product | Yield (%) |

| Phenyl | 4-Methoxybenzyl thiol | N-Cbz-3-(4-methoxybenzyl)sulfanyl-3-phenylazetidine | 95% |

| 4-(TIPS-O)-phenyl | 4-Methoxybenzyl thiol | N-Cbz-3-(4-methoxybenzyl)sulfanyl-3-(4-(TIPS-O)phenyl)azetidine | 99% |

| 2-Methylphenyl | 4-Methoxybenzyl thiol | N-Cbz-3-(4-methoxybenzyl)sulfanyl-3-(2-methylphenyl)azetidine | 92% |

| Benzo[d] imperial.ac.uknih.govdioxol-5-yl | Benzyl thiol | N-Cbz-3-(benzyl)sulfanyl-3-(benzo[d] imperial.ac.uknih.govdioxol-5-yl)azetidine | 85% |

| 3,4,5-Trimethoxyphenyl | Thiophenol | N-Cbz-3-(phenyl)sulfanyl-3-(3,4,5-trimethoxyphenyl)azetidine | 80% |

Rearrangement and Transformation-Based Strategies

Rearrangement reactions provide powerful and often elegant pathways to complex molecular architectures from simpler starting materials. In the context of azetidine synthesis, these strategies leverage ring strain and electronic properties to construct the desired four-membered ring system.

Thermal Isomerization of Aziridines to Azetidines

The ring expansion of three-membered aziridine (B145994) rings to four-membered azetidines represents a key transformation strategy. One notable method involves the conversion of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines into 3-methoxy-3-methylazetidines. This process proceeds through an intermediate aziridine which subsequently undergoes ring expansion. researchgate.net

The reaction is initiated by treating the starting dibromo-imine with sodium borohydride (B1222165) in methanol (B129727) under reflux. This condition facilitates the formation of a 2-(bromomethyl)-2-methylaziridine intermediate. Continued heating in methanol promotes the rearrangement of this aziridine to the more thermodynamically stable 3-methoxyazetidine. Computational studies suggest the reaction proceeds through a bicyclic aziridinium (B1262131) ion intermediate, which facilitates the ring expansion. researchgate.net This contrasts with the reactivity of analogous compounds lacking the C2-methyl group, which yield stable 2-(bromomethyl)aziridines under the same conditions. researchgate.net

Oxidative Allene (B1206475) Amination and Rearrangement for Azetidin-3-one Synthesis

A versatile methodology for the synthesis of densely functionalized azetidin-3-ones, precursors to azetidin-3-ols, involves an oxidative allene amination and rearrangement sequence. nih.govnih.govthieme-connect.com This strategy begins with the regioselective rhodium-catalyzed aziridination of silyl-substituted homoallenic sulfamates. nih.govnih.gov The presence of a silyl (B83357) group directs the aziridination to the distal double bond of the allene, yielding endocyclic bicyclic methyleneaziridines with high stereocontrol. nih.gov

Subsequent reaction of these methyleneaziridines with an electrophilic oxygen source, such as dimethyldioxirane (B1199080) (DMDO), initiates a facile rearrangement. This step proceeds through a reactive oxazaspiropentane intermediate, which rapidly rearranges to form fused azetidin-3-ones in excellent diastereomeric ratios. nih.govthieme-connect.com A key advantage of this method is the effective transfer of axial chirality from the allene starting material to central chirality in the azetidin-3-one product. nih.govnih.gov The steric nature of the silyl group can also direct subsequent functionalization of the fused ring system. nih.gov

| Entry | R¹ Group | Silyl Group (R²) | Product | Yield (%) | d.r. |

| 1 | n-Hex | TBS | Fused Azetidin-3-one | 85 | >20:1 |

| 2 | Ph | TBS | Fused Azetidin-3-one | 82 | >20:1 |

| 3 | n-Hex | TMS | Fused Azetidin-3-one | 83 | >20:1 |

| 4 | n-Hex | TES | Fused Azetidin-3-one | 84 | >20:1 |

Data sourced from studies on oxidative allene amination and rearrangement. nih.gov

Ring Contraction Methodologies for Azetidine Scaffolds

Ring contraction of larger heterocyclic systems, such as five-membered pyrrolidinones, offers another effective route to the azetidine core. organic-chemistry.orgrsc.orgmagtech.com.cn A robust one-pot method involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org In the presence of a base like potassium carbonate, various nucleophiles, including alcohols, phenols, and anilines, can be efficiently incorporated into the resulting α-carbonylated N-sulfonylazetidines. This approach is advantageous due to the accessibility of the N-sulfonyl-2-pyrrolidinone starting materials. organic-chemistry.org

Stereoselective Synthesis of Azetidin-3-ol Derivatives

Controlling the stereochemistry of the azetidine ring is crucial for its application in medicinal chemistry. Both enantioselective and diastereoselective methods have been developed to access stereochemically defined azetidin-3-ol derivatives.

Enantioselective Approaches

The enantioselective synthesis of azetidines can be achieved through various catalytic methods. A gold-catalyzed intermolecular oxidation of alkynes provides a flexible route to chiral azetidin-3-ones, which are direct precursors to chiral azetidin-3-ols. nih.gov This method utilizes chiral N-propargylsulfonamides, accessible through chiral sulfinamide chemistry, which undergo cyclization via an α-oxo gold carbene intermediate. The resulting N-protected chiral azetidin-3-ones are formed with typically high enantiomeric excess (>98% ee). nih.gov

Another powerful strategy is the copper-catalyzed asymmetric boryl allylation of azetines. This method allows for the direct difunctionalization of the azetine ring, installing both a boryl and an allyl group across the C=N bond with the concomitant creation of two new stereogenic centers. acs.org The reaction proceeds with excellent control over enantioselectivity and diastereoselectivity, providing access to a wide range of chiral 2,3-disubstituted azetidines. acs.org

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

| Et₃PAuNTf₂ / Oxidant | Chiral N-propargylsulfonamide | Chiral Azetidin-3-one | 75 | 99 |

| CuBr / (S,S)-L1 | Azetine / Allyl Phosphate / B₂pin₂ | 2-Boryl-3-allyl-azetidine | 95 | 97 |

Representative data from enantioselective azetidine syntheses. nih.govacs.org

Diastereoselective Control in Azetidine-3-ol Formation

Achieving diastereoselective control is essential when multiple stereocenters are present or being formed. The previously mentioned oxidative allene amination provides fused azetidin-3-ones with excellent diastereoselectivity. nih.govthieme-connect.com

Another approach is the diastereoselective Yang photocyclization reaction. Chiral 2-acyl-3-allyl- or 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines can undergo cyclization under irradiation to produce enantiopure azetidin-3-ol derivatives fused to other ring systems. researchgate.net

Furthermore, a general and scalable two-step method for the synthesis of alkaloid-type azetidines from simple starting materials has been developed that exhibits high regio- and diastereoselectivity. acs.org The kinetically controlled reaction favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring. Quantum chemical calculations have shown that the transition states leading to the azetidine products are energetically favored, explaining the observed selectivity. acs.org This method demonstrates remarkable functional group tolerance. acs.org

Asymmetric Catalysis in Azetidine-3-ol Synthesis

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched azetidine derivatives. A notable example is the copper(I)-catalyzed asymmetric [3+1]-cycloaddition of metallo-enolcarbenes with imido-sulfur ylides to produce chiral azetines. These azetines can then be hydrogenated to yield tetrasubstituted azetidines with high stereocontrol. While this method does not directly yield azetidin-3-ols, the resulting functionalized azetidines are valuable precursors. nih.gov

More directly, the stereoselective reduction of azetidin-3-ones is a common method to obtain chiral azetidin-3-ols. The use of chiral reducing agents, such as (-)-B-chlorodiisopinocampheylborane, has been employed for the asymmetric synthesis of hydroxy-alkyl substituted azetidinone derivatives, which are precursors to azetidin-3-ols. google.com

Furthermore, copper-catalyzed asymmetric boryl allylation of azetines provides a convenient route to chiral 2,3-disubstituted azetidines. This method installs both a boryl and an allyl group across the C=N bond with the creation of two new stereogenic centers. The boryl group can be subsequently oxidized to a hydroxyl group, providing access to substituted azetidin-3-ol derivatives. acs.orgnih.gov

Table 4: Copper-Catalyzed Asymmetric Boryl Allylation of Azetines

| Entry | Azetine Substrate | Allyl Phosphate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (d.r.) |

| 1 | 1-Boc-2-phenyl-2H-azete | Diethyl (2-phenylallyl) phosphate | (R)-DTBM-SEGPHOS | 92 | 98 | >20:1 |

| 2 | 1-Boc-2-(4-methoxyphenyl)-2H-azete | Diethyl (2-phenylallyl) phosphate | (R)-DTBM-SEGPHOS | 90 | 97 | >20:1 |

| 3 | 1-Boc-2-phenyl-2H-azete | Diethyl (2-(naphthalen-2-yl)allyl) phosphate | (R)-DTBM-SEGPHOS | 88 | 99 | >20:1 |

Data based on the enantioselective difunctionalization of azetines. acs.orgnih.gov

Reactivity and Chemical Transformations of 3 Phenylazetidin 3 Ol and Azetidin 3 Ol Scaffolds

Reactions Involving the Hydroxyl Functionality

The hydroxyl group at the C3 position of the azetidine (B1206935) ring can undergo reactions typical of secondary alcohols, such as esterification and nucleophilic substitution. Furthermore, it can be converted into a good leaving group to facilitate subsequent transformations.

The hydroxyl group of azetidin-3-ols can be readily esterified with carboxylic acids or their derivatives. This reaction is a common strategy to introduce diverse functionalities and to prepare intermediates for further synthetic manipulations. For instance, 1-diphenylmethyl-3-azetidin-ol can react with cyanoacetic acid in a multi-step process that begins with esterification to ultimately yield an intermediate for the synthesis of Azelnidipine. wipo.int

The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.comrug.nl The mechanism typically involves protonation of the carboxylic acid by a strong acid like sulfuric acid, followed by nucleophilic attack of the alcohol. chemguide.co.uk This process is reversible, and to favor the formation of the ester, water is often removed as it is formed. masterorganicchemistry.com

| Azetidin-3-ol (B1332694) Derivative | Reagent | Product | Reference |

|---|---|---|---|

| 1-Diphenylmethyl-3-azetidin-ol | Cyanoacetic acid | 3-Amino-3-iminopropanoic acid-1-(diphenylmethyl)-3-azetidinyl ester acetate | wipo.int |

While direct nucleophilic substitution at the hydroxyl-bearing carbon of an alcohol is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH-), this transformation can be achieved after converting the hydroxyl group into a better leaving group. gacariyalur.ac.inwikipedia.orgmasterorganicchemistry.com The reactivity of the C3 position in azetidin-3-ols towards nucleophiles is influenced by the substituents on the nitrogen atom and the ring itself.

In some cases, the hydroxyl group can be displaced by a nucleophile under acidic conditions, where protonation of the hydroxyl group facilitates its departure as a water molecule. However, a more common and controlled approach involves the conversion of the hydroxyl group into a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups. gacariyalur.ac.inwikipedia.orgmasterorganicchemistry.com

To enhance the reactivity of the C3 position for nucleophilic substitution, the hydroxyl group of 3-phenylazetidin-3-ol and other azetidin-3-ols is frequently converted into a more effective leaving group. masterorganicchemistry.comrsc.org Common strategies involve the formation of mesylates (methanesulfonates) and triflates (trifluoromethanesulfonates). commonorganicchemistry.comkhanacademy.orgyoutube.com

Mesylates are prepared by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine (B92270). researchgate.netgoogle.com The base neutralizes the HCl generated during the reaction. masterorganicchemistry.com For example, 1-benzhydrylazetidin-3-ol (B14779) can be converted to its corresponding mesylate, which then allows for displacement by nucleophiles like cyanide. google.com

Triflates are even more reactive leaving groups than mesylates and are formed by reacting the alcohol with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) or N-phenylbis(trifluoromethanesulfonimide) (Tf2NPh). commonorganicchemistry.com The reaction with Tf2O is typically carried out in the presence of a base like pyridine. commonorganicchemistry.com The high reactivity of triflates allows for cyclization reactions that might be difficult with other leaving groups, especially in sterically hindered systems. acs.org

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1-Benzhydrylazetidin-3-ol | Methanesulfonyl chloride (MsCl) | 1-Benzhydrylazetidin-3-yl methanesulfonate | google.com |

| (l-(2-(Benzyloxy)ethyl)azetidin-3-yl)methanol | Methanesulfonyl chloride (MsCl) | (l-(2-(Benzyloxy)ethyl)azetidin-3-yl)methyl methanesulfonate | google.com |

| 2-Substituted-1,3-propanediols (for azetidine synthesis) | Trifluoromethanesulfonic anhydride (Tf2O) | 1,3-Substituted azetidines (via triflate intermediate) | acs.org |

Reactions of the Strained Azetidine Ring System

The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, providing a pathway to more complex, acyclic, or larger heterocyclic structures. smolecule.com

The azetidine ring can be opened by various nucleophiles, often under acidic conditions or with Lewis acid catalysis, which activates the ring by protonating or coordinating to the nitrogen atom. researchgate.netresearchgate.net The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. researchgate.netnih.gov

The reaction of azetidinium ions with carbon nucleophiles can lead to the formation of new carbon-carbon bonds and the synthesis of substituted aminopropanes. For example, 1,1-dimethyl-2-phenylazetidin-1-ium trifluoromethanesulfonate (B1224126) reacts with organolithium reagents, followed by treatment with boronic esters, to yield γ-dimethylamino tertiary boronic esters. thieme-connect.com This transformation is thought to proceed through the formation of a zwitterionic boronate, which then undergoes a ring-opening 1,2-migration, driven by the relief of ring strain. thieme-connect.com

The versatility of this method is demonstrated by the subsequent transformations of the resulting boronic esters into various functional groups, providing access to a diverse range of 3-aryl-1-aminopropanes. thieme-connect.com

| Azetidinium Ion | Carbon Nucleophile Source | Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| 1,1-Dimethyl-2-phenylazetidin-1-ium trifluoromethanesulfonate | Organolithium reagent/Boronic ester | γ-Dimethylamino tertiary boronic ester | 3-Aryl-1-aminopropanes | thieme-connect.com |

Ring-Expansion Reactions to Larger Heterocycles

Azetidines can be converted into larger, medicinally relevant heterocycles like pyrrolidines, piperidines, and azepanes through ring-expansion reactions. researchgate.netresearchgate.net A common strategy involves the intramolecular N-alkylation of an azetidine bearing a side chain with a terminal leaving group. This forms a strained bicyclic azetidinium ion intermediate, which is then opened by a nucleophile. researchgate.netresearchgate.net

For example, azetidines with a 3-hydroxypropyl side chain at the C2 position can be activated (e.g., by mesylation of the alcohol) to induce intramolecular cyclization. The resulting 1-azoniabicyclo[3.2.0]heptane intermediate is then subjected to nucleophilic attack. researchgate.net The outcome of this ring-opening can be influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile, leading to mixtures of ring-expanded pyrrolidines and azepanes. researchgate.net In some cases, the regioselectivity of the ring-opening is controlled by the presence of specific substituents, such as a trifluoromethyl group. researchgate.net

Another documented case involves a ring expansion followed by a spirocyclization. During attempts to synthesize a spirocyclic [3.3.0] system, a [4.2.0] bicyclic system was unexpectedly formed, highlighting the complex rearrangement pathways accessible from azetidine scaffolds. nih.govacs.org

Functional Group Interconversions on the Azetidine Ring

The azetidine scaffold allows for various functional group interconversions (FGIs), enabling the synthesis of diverse derivatives. youtube.comimperial.ac.uk Key transformations for the azetidin-3-ol core include modifications at the C3 hydroxyl group and the nitrogen atom.

Oxidation of the Hydroxyl Group: The tertiary alcohol of this compound or the secondary alcohol of azetidin-3-ol can be oxidized to the corresponding azetidin-3-one (B1332698). This transformation provides access to azetidin-3-one precursors, which are versatile intermediates for further functionalization.

Conversion to Sulfanyl (B85325) Group: As described previously (Section 3.2.1.2), the hydroxyl group of N-Cbz-3-arylazetidin-3-ols can be substituted by a sulfanyl group via an iron-catalyzed thiol alkylation. nih.gov

Nitrogen Deprotection/Modification: The protecting group on the azetidine nitrogen plays a critical role in its reactivity and can be interconverted. For example, the N-Cbz group, essential for the thiol alkylation reaction, can be removed via hydrogenolysis to reveal the free N-H azetidine, which can then be used for further derivatization. researchgate.netnih.gov Similarly, N-Boc or N-trityl groups can be removed under acidic conditions. nih.gov

Electrophilic Substitution on the Azetidine Ring

A significant advance in the functionalization of the azetidine ring is the α-lithiation of N-thiopivaloylazetidin-3-ol. nih.govacs.org This reaction allows for the introduction of substituents at the C2 position, adjacent to the nitrogen atom.

The process involves the deprotonation of N-thiopivaloylazetidin-3-ol at the α-position using a strong base like s-butyllithium in the presence of TMEDA, followed by trapping the resulting lithiated intermediate with a range of electrophiles. acs.orgresearchgate.net This provides access to a variety of 2-substituted 3-hydroxyazetidines. nih.govfigshare.com

A key feature of this reaction is its diastereoselectivity. The electrophilic trapping generally proceeds with high trans-diastereoselectivity, meaning the incoming electrophile is introduced on the opposite face to the C3-hydroxyl group. acs.org A notable exception is deuteration (using D₂O as the electrophile), which results in the cis-diastereoisomer as the major product. acs.orgconsensus.app Deuterium labeling studies suggest that the initial deprotonation preferentially occurs trans to the hydroxyl group, but the final stereochemical outcome is dependent on the specific electrophile used. nih.govacs.org

Table 1: Electrophilic Quenching of Lithiated N-Thiopivaloylazetidin-3-ol

| Electrophile | Reagent | Product (Substituent at C2) | Diastereomeric Ratio (trans:cis) | Yield (%) |

|---|---|---|---|---|

| Deuteron | D₂O | -D | 10:90 | 91 |

| Methyl | MeI | -Me | >95:5 | 88 |

| Allyl | Allyl bromide | -CH₂CH=CH₂ | >95:5 | 80 |

| Benzyl | BnBr | -Bn | >95:5 | 77 |

| Aldehyde | PhCHO | -CH(OH)Ph | 83:17 | 65 |

| Ketone | Acetone | -C(OH)Me₂ | >95:5 | 55 |

Data sourced from Hodgson et al. acs.org

Transformations Derived from Azetidin-3-one Precursors

Azetidin-3-ones are highly valuable synthetic intermediates, serving as precursors to a wide array of functionalized azetidines. nih.govresearchgate.net Their synthesis can be achieved through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov

The carbonyl group of azetidin-3-one is a key site for transformations:

Reduction: Reduction of the ketone yields azetidin-3-ols, providing access to the parent scaffold of the title compound.

Nucleophilic Addition: The electrophilic carbonyl carbon readily undergoes nucleophilic addition. For example, reaction with trifluoromethyltrimethylsilane allows for the introduction of a trifluoromethyl group at the C3 position.

Horner-Wadsworth-Emmons (HWE) Reaction: N-Boc-azetidin-3-one can be reacted with phosphonate (B1237965) reagents in an HWE reaction to form α,β-unsaturated esters like methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This exocyclic double bond is an excellent Michael acceptor. mdpi.com

Aza-Michael Addition: The ylidene acetates derived from azetidin-3-ones can subsequently undergo aza-Michael additions with various nitrogen-based nucleophiles (e.g., piperidine (B6355638), pyrrolidine), leading to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com

These transformations highlight the versatility of the azetidin-3-one scaffold in building complex and diverse azetidine derivatives.

Reduction of the Carbonyl Group to Azetidin-3-ols

The conversion of azetidin-3-ones to azetidin-3-ols is a fundamental transformation, typically achieved through the reduction of the ketone functionality. This reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. chemguide.co.ukchemrevise.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, particularly in substituted azetidinone rings.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). chemrevise.org The reaction with NaBH₄ is often carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. chemrevise.org The process essentially involves the addition of a hydrogen atom to both the carbon and oxygen atoms of the carbonyl group, resulting in a secondary alcohol. chemguide.co.uk

For instance, the reduction of substituted azetidin-3-ones has been demonstrated to produce the corresponding azetidin-3-ols. In one study, 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones were successfully reduced to the corresponding 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols. researchgate.netresearchgate.net Similarly, the reduction of a TBS (tert-butyldimethylsilyl)-substituted fused azetidin-3-one with excess sodium borohydride in ethanol yielded the corresponding 3-ol derivative. nih.gov In this case, the bulky TBS group shielded the carbonyl, but small hydride nucleophiles were still able to react. nih.gov

The synthesis of the specific compound, this compound, can be achieved through the addition of an organometallic reagent to an azetidin-3-one precursor. For example, N-Boc-3-phenylazetidin-3-ol was synthesized in high yield by the addition of phenyllithium (B1222949) to N-Boc-azetidin-3-one at -78 °C in THF. core.ac.uk While this is an addition of a phenyl group rather than a reduction, the resulting product is the target alcohol. The reduction of a pre-existing N-protected 3-oxo-azetidine is a standard method to obtain the parent azetidin-3-ol scaffold.

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones | Not specified | 4-Alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols | Not specified | researchgate.netresearchgate.net |

| TBS-substituted fused azetidin-3-one | NaBH₄, EtOH | Corresponding azetidin-3-ol | 49% | nih.gov |

| N-Boc-azetidin-3-one | Phenyllithium, THF | N-Boc-3-phenylazetidin-3-ol | High | core.ac.uk |

Alkylation and Functionalization of Azetidin-3-ones

Azetidin-3-ones serve as versatile platforms for introducing molecular diversity through alkylation and other functionalization reactions, typically at the C2 and C4 positions adjacent to the carbonyl group. researchgate.net The strategic modification of these positions is key to accessing a wide range of substituted azetidine scaffolds.

One common strategy involves the formation of an imine or an enolate from the azetidin-3-one, which can then be alkylated. For example, the regio- and stereoselective alkylation at the C4 position of 1-alkyl-2-substituted azetidin-3-ones has been investigated. researchgate.netresearchgate.net The process involved the imination of 1-benzhydryl-2-methoxymethylazetidin-3-one, followed by alkylation under kinetic control, and subsequent hydrolysis of the imine. This method yielded 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones where the substituents at C2 and C4 adopted a cis stereochemistry. researchgate.netresearchgate.net

Another powerful method for functionalizing azetidin-3-ones is the Horner-Wadsworth-Emmons (HWE) reaction. This allows for the conversion of the carbonyl group into a carbon-carbon double bond. A synthetic route starting from N-Boc-azetidin-3-one utilized an HWE reaction with methyl 2-(dimethoxyphosphoryl)acetate to prepare methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.com This α,β-unsaturated ester intermediate is a Michael acceptor and can undergo subsequent aza-Michael addition reactions with various amines to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com

The choice of protecting groups on the azetidine nitrogen can influence the reactivity and potential for further functionalization. The steric nature of silyl (B83357) groups, for instance, can dictate which part of a fused azetidin-3-one molecule will undergo further reaction. nih.govnih.gov A less bulky trimethylsilyl (B98337) (TMS) group allows for subsequent reactions at the carbonyl group, such as reduction or Wittig olefination. nih.gov In contrast, a bulkier tert-butyldimethylsilyl (TBS) group can shield the carbonyl, enabling chemoselective reactions elsewhere in the molecule, such as the reductive opening of a sulfamate (B1201201) group. nih.gov This divergent reactivity based on the choice of substituent provides a powerful tool for creating diverse and densely functionalized azetidine scaffolds. nih.gov

| Starting Material | Reaction Type | Reagent(s) | Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| 1-Benzhydryl-2-methoxymethylazetidin-3-one | Alkylation via imine | 1. Imine formation 2. Alkylation (kinetic control) 3. Hydrolysis | 4-Alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones | cis (C2/C4) | researchgate.netresearchgate.net |

| N-Boc-azetidin-3-one | Horner-Wadsworth-Emmons | Methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF | Methyl (N-Boc-azetidin-3-ylidene)acetate | Not applicable | mdpi.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael Addition | Azetidine, DBU, Acetonitrile | 1,3'-Biazetidine derivative | Not applicable | mdpi.com |

Mechanistic Investigations in 3 Phenylazetidin 3 Ol and Azetidine Chemistry

Elucidation of Reaction Pathways for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a cornerstone of synthetic organic chemistry, driven by the quest for new bioactive compounds. The inherent ring strain of azetidines dictates their reactivity and the mechanisms through which they are formed and transformed. rsc.orgacs.org Various mechanistic pathways have been identified, often involving highly reactive intermediates that govern the outcome of the reaction.

Zwitterionic intermediates, which contain both a positive and a negative formal charge, have been proposed in several reactions involving azetidines and their precursors. In the context of ring expansion, such as the formal [4+1] cycloaddition of 3-methyleneazetidines with diazo compounds catalyzed by Rh₂(OAc)₂, a stepwise N–C ring opening/closure sequence proceeding through a zwitterionic intermediate is a plausible mechanism alongside a concerted 1,2-migration. rsc.org

The formation of ammonium (B1175870) ylides, a class of zwitterions, is a key step in the proposed mechanism for the one-carbon ring expansion of aziridines to azetidines. nih.gov In this process, a metal-carbenoid electrophile reacts with the nucleophilic nitrogen of an aziridine (B145994) to form an aziridinium (B1262131) ylide. nih.gov This intermediate can then undergo rearrangements, although it often faces competition with other pathways like cheletropic extrusion. nih.govnih.gov

While zwitterionic intermediates are often invoked, their existence can be transient and difficult to prove definitively. For instance, in [3+2] cycloaddition reactions between aryl azides and ethyl propiolate, computational studies within the framework of Molecular Electron Density Theory suggest that the reaction proceeds through a polar, single-step mechanism rather than via a stepwise pathway involving a zwitterionic intermediate. mdpi.com Although the formation of zwitterions in "extended" conformations was found to be possible on parallel reaction paths, these pathways were kinetically and thermodynamically disfavored. mdpi.com Zwitterionic organocatalysis has also been explored for the ring-opening polymerization of cyclic esters, where a bifunctional activation mechanism is proposed. rsc.org

Bicyclic aziridinium ions are highly strained, reactive intermediates that play a significant role in the rearrangement and ring-expansion reactions of nitrogen-containing heterocycles. nih.govnih.gov These ions are typically generated in an intramolecular fashion, where the nitrogen atom of an aziridine ring acts as a nucleophile to displace a leaving group, forming a bicyclic structure. nih.gov The high degree of ring strain in these intermediates makes them susceptible to nucleophilic ring-opening, leading to the formation of larger azaheterocycles like pyrrolidines and piperidines in a regio- and stereospecific manner. nih.gov

A compelling case for the involvement of a bicyclic aziridinium ion is found in the synthesis of 3-methoxyazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. researchgate.net Theoretical calculations support a mechanism where a bicyclic aziridinium ion is formed as an intermediate, which then undergoes bromide-induced ring opening to yield the azetidine product. researchgate.net This pathway is favored over the formation of a less stable, open-ring carbenium ion. researchgate.net

Similarly, in the dirhodium-catalyzed ring expansion of bicyclic methyleneaziridines, computational studies indicate the reaction proceeds through an aziridinium ylide that undergoes a concerted, asynchronous rsc.orgacs.org-Stevens-type rearrangement to afford methyleneazetidines. nih.gov The rigid, bicyclic nature of the starting material is crucial for directing the reaction towards the desired ring expansion, suppressing competing pathways like cheletropic extrusion that are common for ylides derived from simpler aziridines. nih.gov

Table 1: Comparison of Intermediates in Azetidine Synthesis and Rearrangement

| Intermediate Type | Precursor(s) | Key Transformation(s) | Product(s) | References |

|---|---|---|---|---|

| Zwitterionic Intermediate | 3-Methyleneazetidine + Diazo compound | [4+1] Cycloaddition / Ring Expansion | Pyrrolidinone | rsc.org |

| Bicyclic Aziridinium Ion | N-alkylidene-(2,3-dibromo-2-methylpropyl)amine | Rearrangement / Ring Expansion | 3-Methoxyazetidine | researchgate.net |

| Bicyclic Aziridinium Ion | Bicyclic Methyleneaziridine + Diazoacetate | rsc.orgacs.org-Stevens Rearrangement | Methyleneazetidine | nih.gov |

Carbocation intermediates are central to a variety of transformations involving the azetidine ring. The generation of a carbocation adjacent to the four-membered ring can trigger ring-opening or functionalization reactions. A notable example is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org The proposed mechanism involves the protonation of the azetidine nitrogen, followed by C–N bond cleavage to open the ring and form a tertiary carbocation. acs.org This intermediate is then trapped by the internal carbamate (B1207046) oxygen to yield the expanded ring system. The stability of this carbocation is influenced by the substituents on the aryl group, with electron-donating groups leading to improved yields. acs.org

The generation of benzylic carbocations on the azetidine scaffold provides a powerful strategy for C-C and C-heteroatom bond formation. chimia.chresearchgate.net Starting from tertiary alcohols like 3-aryl-3-hydroxyazetidines, activation of the alcohol can generate a benzylic-heterocyclic carbocation, which is then trapped by various nucleophiles. chimia.ch This approach has been used to synthesize a range of 3,3-disubstituted azetidines. In the synthesis of 3-phenylazetidin-3-ol, a proposed mechanism considers the direct formation of a benzylic carbocation generated through the nucleophilic attack of an alkene onto an N-unit. bris.ac.uk

Furthermore, an electrocatalytic intramolecular hydroamination of allylic sulfonamides to form azetidines proceeds through the regioselective generation of a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation. organic-chemistry.org

Table 2: Carbocation-Mediated Azetidine Transformations

| Starting Material | Reagents/Conditions | Carbocation Intermediate | Product | References |

|---|---|---|---|---|

| 2-Ester-2-arylazetidine carbamate | Brønsted Acid (TFA) | Tertiary carbocation at C2 | 6,6-Disubstituted 1,3-oxazinan-2-one | acs.org |

| 3-Aryl-3-hydroxyazetidine | Lewis or Brønsted Acid | Benzylic carbocation at C3 | 3-Aryl-3-substituted azetidine | chimia.chresearchgate.net |

| Allylic sulfonamide | Electrocatalysis, Cobalt | Secondary or tertiary carbocation | Azetidine | organic-chemistry.org |

A sophisticated strategy for the synthesis of complex azetidines involves a polar-radical relay mechanism. This approach harnesses the ring strain of highly reactive precursors like 1-azabicyclo[1.1.0]butanes (ABBs). organic-chemistry.orgnih.govacs.orgresearchgate.net In a nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling, a polar-radical relay strategy enables the synthesis of azetidines bearing all-carbon quaternary centers. organic-chemistry.orgnih.govacs.org

The mechanism is initiated by the ring opening of the benzoylated ABB by a catalytic amount of a bromide salt. nih.govacs.org This polar step generates a redox-active azetidine intermediate. organic-chemistry.orgnih.govacs.org This intermediate then enters a nickel-catalyzed radical pathway to engage in the cross-coupling reaction with a boronic acid. nih.govacs.org This synergistic catalysis, where both the polar and radical steps are orchestrated, allows for the construction of highly valuable azetidine scaffolds under mild conditions with excellent functional group tolerance. organic-chemistry.orgnih.govacs.org A similar polar-radical-polar relay strategy has been designed for the cycloaddition of ABBs with styrenes, where an acid-mediated ring-opening of the ABB forms a bromoazetidine, which then undergoes debrominative radical formation to initiate the cycloaddition. researchgate.net

This type of mechanism represents a merger of catalysis with strain-release functionalization, providing a powerful tool for modifying natural products and bioactive molecules. organic-chemistry.orgnih.gov

Detailed Catalytic Cycle Analyses

Understanding the intricate steps of a catalytic cycle is paramount for optimizing reaction conditions and expanding the scope of a transformation. In azetidine chemistry, copper-catalyzed reactions are of significant interest.

While specific mechanistic studies on copper(I)-catalyzed tandem rearrangements of this compound are not extensively detailed in the provided sources, the principles can be inferred from related copper-catalyzed reactions involving nitrogen heterocycles, such as alkene aziridination. researchgate.net The mechanism of copper-catalyzed aziridination of alkenes with [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs) has been elucidated through a combination of kinetic experiments and density functional theory (DFT) calculations. researchgate.net

These studies suggest that the reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. researchgate.net The rate-determining step is often the formation of a copper-nitrene species. researchgate.net A Cu(I) catalyst reacts with the nitrene source (e.g., PhINTs) to form a highly reactive Cu(III)-nitrenoid intermediate. This intermediate then reacts with the alkene to form the aziridine ring, regenerating the Cu(I) catalyst. researchgate.net It is proposed that Cu(II) species, often present as catalyst precursors, can enter the active Cu(I)/Cu(III) cycle. researchgate.net

In the context of a tandem rearrangement, one could envision a scenario where a copper(I) catalyst first promotes the formation of an azetidine or a related strained ring, which then undergoes a subsequent copper-catalyzed rearrangement. For instance, a copper-catalyzed aziridination could be followed by a nucleophilic ring-opening, triggered by a change in the copper catalyst's oxidation state or the introduction of an oxidant, leading to a tandem functionalization. researchgate.net

Mechanistic studies of Cu(I)-catalyzed allylic amination also provide relevant insights. nih.gov A key intermediate, a trigonal planar Cu(I) complex coordinated to three nitrosoarene ligands, was isolated and shown to be catalytically competent. nih.gov The proposed mechanism involves the formation of a copper-alkene π-complex, followed by the amination step. nih.gov Such detailed studies, combining experimental evidence (isolation of intermediates, kinetic analysis) with computational modeling, are crucial for constructing a complete picture of the catalytic cycle in these complex transformations.

Investigations into Palladium(II)-Catalyzed C–H Amination Mechanisms

Palladium-catalyzed intramolecular amination of unactivated C-H bonds is a powerful method for synthesizing azetidines. organic-chemistry.org These reactions, which transform γ-C(sp³)–H bonds into C–N bonds, are believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org Detailed kinetic and computational studies have been instrumental in elucidating the mechanism of palladium-catalyzed C–H activation for aziridination, a related transformation. acs.orgnih.gov These investigations have led to the derivation of theoretical rate laws that align with experimental observations, subsequently enabling improvements in reaction conditions, such as reduced catalyst loading and enhanced yields. acs.orgnih.gov

A key aspect of the mechanism is the role of additives. For instance, acetic acid has been found to be beneficial in controlling the formation of off-cycle intermediates in aziridination reactions. nih.gov In the synthesis of functionalized azetidines, the combination of an oxidant like benziodoxole tosylate and an additive such as AgOAc promotes the key reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org The proposed mechanism involves the dissociative ionization of the tosylate anion from an amino-alkyl-Pd(IV) species, generating an octahedral Pd(IV) complex. This is followed by displacement at the alkyl–Pd(IV) center with tosylate and subsequent intramolecular cyclization to form the azetidine ring. rsc.org

Computational studies, specifically Density Functional Theory (DFT), have provided deeper insights into the regioselectivity of these reactions. nih.gov A distortion–interaction analysis has pointed towards electronic factors controlling the regioselectivity of the cyclopalladation step. nih.gov The formation of the aziridination product is rationalized by the dissociation of acetic acid from the palladium(IV) intermediate before the product-forming reductive elimination step. nih.gov In some cases, C(sp³)–H arylation can be a competing reaction, with azetidination sometimes being observed as a significant side product, particularly with certain iodoarene coupling partners. acs.org The choice of oxidant and base can also influence the reaction pathway, with systems like PhI(OAc)₂ and Li₂CO₃ being known to promote azetidine formation. acs.org

The following table summarizes key aspects of the proposed mechanism for palladium-catalyzed C–H amination leading to azetidines:

| Mechanistic Step | Description | Key Influencing Factors |

| C–H Activation | Initial cyclopalladation to form a palladacycle intermediate. | Electronic properties of the substrate, directing group. |

| Oxidation | Oxidation of the Pd(II) center to a Pd(IV) species. | Oxidant (e.g., PhI(OAc)₂, benziodoxole tosylate). |

| Reductive Elimination | C–N bond formation from the Pd(IV) intermediate to yield the azetidine ring. | Additives (e.g., AgOAc, acetic acid), ligand environment. |

| Catalyst Regeneration | Regeneration of the active Pd(II) catalyst. | Reaction conditions. |

Role of Gold Carbenoid Intermediates in Gold-Catalyzed Processes

Gold-catalyzed reactions have emerged as a powerful tool in organic synthesis, and the formation of gold carbene intermediates is a central theme in many of these transformations. d-nb.inforsc.org These highly reactive species can be generated through various pathways, including the decomposition of diazo compounds, 1,2-acyloxy migration of propargylic esters, and the oxidation of alkynes. d-nb.infonih.gov In the context of azetidine chemistry, gold carbenoids play a crucial role in the synthesis of azetidin-3-ones. nih.govnih.gov

A notable strategy involves the intermolecular oxidation of terminal alkynes to generate α-oxo gold carbenes, which can then undergo intramolecular N-H insertion to form the azetidine ring. nih.gov This approach provides a safer alternative to the use of potentially explosive diazo compounds. nih.gov The reaction mechanism is believed to involve the initial activation of the alkyne by the gold catalyst, followed by oxidation to form the α-oxo gold carbene intermediate. Subsequent intramolecular trapping of this intermediate by a tethered amine leads to the formation of the azetidin-3-one (B1332698). nih.govnih.gov

The nature of the oxidant and the reaction medium can significantly influence the outcome of these reactions. While sulfoxides have been explored as intramolecular oxidants, experimental and computational studies suggest that in some cases, the reaction may proceed through a nih.govnih.gov-sigmatropic rearrangement rather than a gold carbene intermediate. nih.gov In contrast, the use of external oxidants like pyridine (B92270) N-oxides strongly points to the involvement of gold carbene intermediates. nih.gov Interestingly, conducting these reactions in aqueous media has been shown to suppress undesired over-oxidation, making the process more practical for intermolecular reactions. rsc.org

The table below outlines the key steps in the gold-catalyzed synthesis of azetidin-3-ones via α-oxo gold carbene intermediates:

| Mechanistic Step | Description | Key Species |

| Alkyne Activation | Coordination of the alkyne to the gold catalyst. | Gold(I) or Gold(III) catalyst |

| Oxidation | Oxidation of the gold-activated alkyne to form an α-oxo gold carbene. | External oxidant (e.g., pyridine N-oxide) |

| N-H Insertion | Intramolecular nucleophilic attack of the amine onto the carbene. | α-oxo gold carbene |

| Cyclization | Ring closure to form the azetidin-3-one ring. | Azetidin-3-one product |

Mechanistic Insights into Iron-Catalyzed Reactions

Iron-catalyzed reactions offer a cost-effective and environmentally benign alternative to those catalyzed by precious metals. In the realm of azetidine chemistry, iron catalysis has been successfully applied to cross-coupling reactions and C-H amination. rsc.orgresearchgate.netacs.org Mechanistic studies of these reactions are crucial for understanding the nature of the active iron species and for optimizing reaction conditions. nih.gov

In iron-catalyzed cross-couplings of 3-iodoazetidines with Grignard reagents, the exact nature of the active iron species is still a subject of investigation and may depend on the specific Grignard reagent used. rsc.orgacs.orgnih.gov Early studies suggested the in situ formation of low-valent iron species, possibly iron(I), from the reduction of iron(III) precursors by the Grignard reagent. nih.gov The role of additives like TMEDA (tetramethylethylenediamine) is also critical, although the precise mechanism of its action is not fully understood. rsc.org

For iron-catalyzed C-H amination to form oxathiazinanes, which can be converted to azetidines, mechanistic data supports a non-classical pathway involving substrate binding to the iron catalyst, which induces selectivity for α-C–H functionalization. researchgate.net In the context of aziridination, another related transformation, it is proposed that the reaction can proceed through an iron-nitrene or iron-nitrene radical intermediate. nih.govmdpi.com The iron catalyst's role is likely to transfer the azide (B81097) group to an alkyl radical, which is formed through hydrogen atom abstraction. nih.gov The presence of water can influence the selectivity of these reactions, potentially leading to the formation of epoxides as byproducts through the hydrolysis of the nitrene intermediate. mdpi.com

The following table summarizes proposed mechanistic features of iron-catalyzed reactions relevant to azetidine synthesis:

| Reaction Type | Proposed Intermediate(s) | Key Mechanistic Features |

| Cross-Coupling | Low-valent iron species (e.g., Fe(I)) | In situ reduction of Fe(III) precursor by Grignard reagent. nih.gov |

| C-H Amination | Iron-nitrene/nitrene radical | Substrate binding to induce selectivity; potential for radical pathways. nih.govresearchgate.net |

Mechanistic Understanding of Stereochemical Control

Achieving high levels of stereocontrol is a central goal in the synthesis of complex molecules, and understanding the mechanistic basis of stereoselectivity is paramount. In azetidine chemistry, diastereoselective and enantioselective transformations are often guided by the principles of kinetic and thermodynamic control, as well as the transfer of chirality from a chiral auxiliary or catalyst.

Diastereoselective Control in Carbenoid Insertions and Rearrangements

The insertion of carbenoids into N-H bonds is a key strategy for the formation of the azetidine ring. acs.org The diastereoselectivity of these reactions can be influenced by the catalyst and the substrate. For instance, rhodium-catalyzed carbene insertion into an N-H bond of a diazoketone derived from D-serine is a crucial step in the synthesis of a naturally occurring azetidine derivative. acs.org In some cases, the diastereoselectivity of cycloaddition reactions leading to azetidines is consistent with a two-step mechanism. acs.org

Rearrangement reactions also offer a pathway to azetidines with controlled stereochemistry. A notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines via a nih.govacs.org-Stevens rearrangement. nih.govchemrxiv.orgchemrxiv.org In this process, an engineered cytochrome P450 enzyme catalyzes the reaction of an aziridine with a carbene precursor, likely forming an electrophilic iron carbenoid intermediate. nih.govchemrxiv.org This intermediate is trapped by the aziridine to form an aziridinium ylide, which then undergoes a highly enantioselective nih.govacs.org-Stevens rearrangement to yield the azetidine. nih.govchemrxiv.orgchemrxiv.org The enzyme's active site plays a crucial role in controlling both the chemoselectivity (favoring the rearrangement over competing pathways like cheletropic extrusion) and the enantioselectivity of the transformation. nih.gov

Quantum chemical calculations have been employed to rationalize the diastereoselectivity observed in the synthesis of 2-arylazetidines. semanticscholar.orgacs.org These studies have shown that under kinetically controlled conditions, the formation of the strained four-membered azetidine ring can be favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. semanticscholar.orgacs.org The calculations confirm that the observed trans stereochemistry of the substituents on the azetidine ring is a result of the lower energy barrier for the transition state leading to this isomer. acs.org

Analysis of Axial to Central Chirality Transfer

The transfer of chirality from a chiral axis to a stereocenter is a powerful strategy for asymmetric synthesis. In the context of azetidine chemistry, this has been demonstrated in the synthesis of azetidin-3-ones from homoallenic sulfamates. nih.govnih.gov The reaction proceeds through a highly regioselective aziridination of the distal double bond of the allene (B1206475), followed by a rearrangement of the resulting endocyclic bicyclic methyleneaziridine to the azetidin-3-one. nih.govnih.gov This process effectively transfers the axial chirality of the allene to the newly formed stereocenter in the azetidin-3-one with high fidelity. nih.gov While the yield of this particular transformation can be affected by side reactions, the high enantiomeric excess of the product clearly demonstrates the efficient transfer of chirality. nih.gov

Computational and Theoretical Mechanistic Studies

Computational and theoretical studies have become indispensable tools for elucidating the complex mechanisms of chemical reactions. acs.orgcsic.esugent.beacs.orgnih.gov In the field of azetidine chemistry, these methods have provided valuable insights into reaction pathways, transition state structures, and the origins of selectivity.

For example, theoretical studies have been used to rationalize the faster rate of formation of azetidine compared to oxetane (B1205548) in certain photochemical reactions. acs.orgacs.org These studies, employing methods like Density Functional Theory (DFT), have shown that while the formation of both heterocycles is energetically favorable in the triplet excited state, a low-barrier hydrogen transfer step shifts the energy balance in favor of azetidine formation. acs.org

Computational methods have also been crucial in understanding the mechanism of aziridine to azetidine rearrangements. ugent.benih.gov By modeling the reaction pathway, researchers can gain a detailed understanding of the energetic landscape and identify the key intermediates and transition states that govern the transformation. ugent.benih.gov Furthermore, theoretical studies have been instrumental in probing the mechanism of photo-oxidation and photoreduction of azetidine derivatives, which serve as models for DNA repair processes. csic.es These calculations help to understand the role of electron transfer in the ring-opening of the azetidine heterocycle. csic.es

In the study of catalytic reactions, computational chemistry provides a means to investigate the structure and reactivity of transient intermediates that are difficult to observe experimentally. This is particularly valuable in understanding the mechanisms of palladium-, gold-, and iron-catalyzed reactions involving azetidines, as discussed in the preceding sections.

Quantum Chemical Explanations for Ring Formation Rules (e.g., Baldwin's Rules)

The formation of strained four-membered rings like azetidines presents a fascinating case study in chemical kinetics and thermodynamics, often appearing to contravene simple predictions of stability. Baldwin's rules, a set of qualitative guidelines, predict the relative favorability of different ring-closing reactions. wikipedia.orglibretexts.org However, a deeper, quantitative understanding requires the application of quantum chemical calculations, which have been instrumental in explaining the observed selectivity in azetidine synthesis. nih.govacs.org

Research employing density functional theory (DFT) has provided a new scope and a quantum mechanical explanation for Baldwin's rules, particularly in reactions where four-membered azetidine rings are formed in preference to their more stable five-membered pyrrolidine counterparts. acs.orgnih.gov In the synthesis of 2-arylazetidines from the ring-closure of metalated benzylaminomethyloxiranes, for example, experimental results show a high regio- and diastereoselectivity for the trans-azetidine product. nih.govacs.org Although thermodynamic calculations confirm that five-membered pyrrolidine derivatives are significantly more stable than the corresponding azetidines, the reaction is under kinetic control. nih.govacs.orgresearchgate.net

Quantum chemical modeling of the reaction mechanism reveals that the transition states (TS) leading to the formation of azetidines are energetically favored over those leading to pyrrolidines. nih.govacs.org Calculations at the M06-2X/6-31G(d,p) level of theory, incorporating an implicit-explicit solvation model, have been used to map the potential energy surface for the ring-closure step. nih.gov These studies show that the Gibbs free energy of activation (ΔG‡) for the formation of the trans-azetidine is the lowest among all possible pathways, explaining its prevalence as the major product. nih.govacs.org The energy difference between the transition states for azetidine versus pyrrolidine formation can be substantial, providing a quantitative basis for the "favored" and "disfavored" classifications in Baldwin's rules. nih.govresearchgate.net

| Product Type | Stereochemistry | Relative Gibbs Free Energy of Activation (ΔG‡) | Thermodynamic Stability vs. Azetidine |

|---|---|---|---|

| Azetidine | trans | Lowest (Favored Kinetically) | Reference |

| Azetidine | cis | ~10 kJ mol⁻¹ higher than trans | Less stable than trans |

| Pyrrolidine | trans | Significantly higher than azetidine TS | ~63.0 kJ mol⁻¹ more stable |

| Pyrrolidine | cis | Significantly higher than azetidine TS | ~80.2 kJ mol⁻¹ more stable |

The key factor explaining this selectivity lies in the geometric requirements for orbital overlap during the nucleophilic attack that closes the ring. wikipedia.orgresearchgate.net For the 4-exo-tet cyclization leading to azetidine, the trajectory of the attacking nucleophile and the leaving group can achieve a more favorable alignment compared to the 5-endo-tet cyclization required for pyrrolidine formation in these specific systems. nih.govresearchgate.net DFT calculations have also been successfully applied to understand other, less common azetidine-forming reactions, such as the anti-Baldwin radical 4-exo-dig cyclization of ynamides, confirming that this pathway is kinetically favored over the 5-endo-dig alternative. nih.gov

In Silico Identification of Enzymatic Azetidine-Installing Functionality

The computational identification and characterization of enzymes capable of synthesizing the azetidine ring is a burgeoning field, blending bioinformatics, molecular modeling, and quantum mechanics to uncover nature's strategies for building this strained heterocycle. nih.govresearchgate.net A primary example is the discovery and mechanistic elucidation of azetidine-2-carboxylic acid (AZE) synthases. nih.gov These enzymes catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM), a common biological methyl donor, to form the non-proteinogenic amino acid AZE. nih.govresearchgate.net